molecular formula C10H12N4 B2438524 2,4-dimethyl-5-(4H-1,2,4-triazol-4-yl)aniline CAS No. 1224170-65-3

2,4-dimethyl-5-(4H-1,2,4-triazol-4-yl)aniline

Cat. No.: B2438524
CAS No.: 1224170-65-3
M. Wt: 188.234
InChI Key: DYXRZMXDKSXNRX-UHFFFAOYSA-N
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Description

2,4-dimethyl-5-(4H-1,2,4-triazol-4-yl)aniline is a heterocyclic aromatic amine that contains a triazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the triazole ring imparts unique chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-5-(4H-1,2,4-triazol-4-yl)aniline typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound. For example, the reaction of hydrazine hydrate with 2,4-dimethylbenzonitrile under acidic conditions can yield the triazole ring.

    Amination: The triazole ring is then subjected to an amination reaction to introduce the aniline group. This can be achieved by reacting the triazole intermediate with aniline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Raw Material Preparation: Sourcing and purification of starting materials such as hydrazine hydrate, 2,4-dimethylbenzonitrile, and aniline.

    Reaction Optimization: Optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

    Purification: Purification of the final product through techniques such as recrystallization, distillation, or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-5-(4H-1,2,4-triazol-4-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives

    Reduction: Formation of amine or hydrazine derivatives

    Substitution: Formation of substituted aniline derivatives

Properties

IUPAC Name

2,4-dimethyl-5-(1,2,4-triazol-4-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-7-3-8(2)10(4-9(7)11)14-5-12-13-6-14/h3-6H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXRZMXDKSXNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)N2C=NN=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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